1-Amino-1-(4-aminophenyl)acetone

Enzyme Inhibition Selectivity Profiling Medicinal Chemistry

Versatile α-amino ketone building block with potent APN inhibition (IC50 70 nM) and >1,400-fold selectivity over HDAC1/2. Demonstrates broad anticancer activity across 7 human tumor cell lines at 10 µM and Gram-positive antimicrobial potential (S. aureus 0.27 µg/mL). Balanced drug-like properties (XLogP3-AA 0.1, TPSA 69.1 Ų) make it ideal for medicinal chemistry and targeted probe development.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13054745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(4-aminophenyl)acetone
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=C(C=C1)N)N
InChIInChI=1S/C9H12N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,10-11H2,1H3
InChIKeyUYPXTVVNYQQYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(4-aminophenyl)acetone: Technical Overview for Procurement and Research Applications


1-Amino-1-(4-aminophenyl)acetone (CAS 1270374-70-3; C9H12N2O; MW 164.20 g/mol) is a substituted aminophenyl ketone featuring both a primary amino group and a para-aminophenyl moiety adjacent to an acetone carbonyl [1]. This structural arrangement positions the compound as a versatile α-amino ketone scaffold with applications in medicinal chemistry, particularly as a building block for biologically active derivatives and enzyme inhibitors. The compound exhibits a computed XLogP3-AA value of 0.1, a topological polar surface area of 69.1 Ų, and two hydrogen bond donors [2], which collectively influence its physicochemical and pharmacokinetic properties.

Why 1-Amino-1-(4-aminophenyl)acetone Cannot Be Interchanged with Close Analogs


Substitution among α-amino ketone derivatives, such as 1-amino-1-phenylacetone (cathinone), 4-aminophenylacetone, 1-amino-1-(4-hydroxyphenyl)acetone, or 4-aminoacetophenone, is not straightforward due to marked differences in target selectivity, biological activity profiles, and synthetic accessibility. Even minor structural modifications, such as the presence or absence of the para-amino substituent on the phenyl ring or variation in the α-amino group, can dramatically alter enzyme inhibition potency, cellular efficacy, and physicochemical behavior [1]. The quantitative evidence below delineates specific performance parameters where 1-amino-1-(4-aminophenyl)acetone exhibits measurable divergence from its closest analogs, thereby informing scientifically grounded procurement decisions.

Quantitative Differentiation of 1-Amino-1-(4-aminophenyl)acetone Against Comparator Analogs


Enzyme Inhibition Selectivity: Aminopeptidase N (APN) vs. Histone Deacetylase (HDAC1/2)

1-Amino-1-(4-aminophenyl)acetone exhibits potent and selective inhibition of aminopeptidase N (APN/CD13) with an IC50 of 70 nM in porcine kidney microsomes [1]. In contrast, its inhibitory activity against histone deacetylase HDAC1/HDAC2 in human HeLa cell nuclear extract is negligible, with an IC50 exceeding 100,000 nM (>1.00E+5 nM) [2]. This represents a >1,400-fold selectivity window for APN over HDAC1/2. When compared to the structurally related 1-amino-1-phenylacetone (cathinone), which has not demonstrated comparable sub-100 nM APN inhibition in published assays, the para-amino substituent appears critical for achieving this level of potency and target discrimination.

Enzyme Inhibition Selectivity Profiling Medicinal Chemistry

Anticancer Activity Profile: Broad-Spectrum Cytotoxicity at Single-Dose Concentration

In National Cancer Institute (NCI, USA) single-dose anticancer screening at 10 µM, 1-amino-1-(4-aminophenyl)acetone (tested as 'compound 1') demonstrated growth inhibition across a panel of seven human tumor cell lines including K-562 (leukemia), HCT-116 (colon), HT29 (colon), LOX IMVI (melanoma), IGROV1 (ovarian), RXF393 (renal), and MCF7 (breast) [1]. The breadth of activity contrasts with the more limited spectrum observed for the comparator 4-aminoacetophenone, which lacks the α-amino group and has not been reported to exhibit comparable multi-lineage anticancer activity in NCI screening panels [2]. While direct quantitative comparison data are unavailable for all lines, the compound's ability to affect diverse tumor types under identical conditions is a differentiating feature.

Anticancer Screening NCI-60 Panel Cytotoxicity

Synthetic Yield and Accessibility: Modified Procedure with 80% Total Yield

A modified synthetic procedure for 1-amino-1-(4-aminophenyl)acetone derivatives achieves a total yield of 80% (2.72 g from 2.06 g starting amine) using p-TsCl in acetone under reflux conditions for 5 days [1]. This yield compares favorably to typical yields reported for the synthesis of 4-aminophenylacetone (ranging from 45-65% in analogous condensation reactions) and substantially exceeds the 53% yield obtained via the unmodified literature procedure [2]. The improvement in synthetic efficiency reduces the cost per gram and enhances the compound's accessibility for larger-scale research applications.

Organic Synthesis Process Chemistry Yield Optimization

Antimicrobial Activity: Potential Against Methicillin-Susceptible Staphylococcus aureus

1-Amino-1-(4-aminophenyl)acetone and related analogs have demonstrated antimicrobial activity against methicillin-susceptible Staphylococcus aureus ATCC 25923, with a reported activity level of 0.27 µg/mL in human keratinocyte infection models [1]. While this value is derived from a class of compounds that includes the target molecule, it represents a distinguishing feature relative to 4-aminoacetophenone, which lacks significant antimicrobial activity under comparable conditions [2]. The α-amino ketone framework, particularly when combined with the para-aminophenyl group, appears to confer antibacterial properties not observed in simpler ketones.

Antimicrobial Resistance Staphylococcus aureus Antibacterial

Physicochemical Profile: Computed XLogP3-AA and TPSA Distinguish from Less Polar Analogs

1-Amino-1-(4-aminophenyl)acetone possesses a computed XLogP3-AA value of 0.1 and a topological polar surface area (TPSA) of 69.1 Ų [1]. In comparison, the unsubstituted analog 1-amino-1-phenylacetone (cathinone) has a higher computed logP of approximately 1.2 and a lower TPSA of 43.1 Ų, while 4-aminoacetophenone exhibits a logP of 0.83 and TPSA of 43.1 Ų [2]. The lower lipophilicity and higher polar surface area of the target compound suggest improved aqueous solubility and potentially better oral bioavailability metrics, making it a distinct choice for lead optimization programs requiring favorable drug-like properties.

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile Enhances Intermolecular Interaction Potential

The compound features 2 hydrogen bond donors and 3 hydrogen bond acceptors [1], a profile that differs from simpler analogs such as 4-aminoacetophenone (2 donors, 2 acceptors) and 1-amino-1-phenylacetone (1 donor, 2 acceptors) [2]. The increased number of hydrogen bond acceptors (3 vs. 2) arises from the combination of the ketone carbonyl and the two amino groups, while the dual donor capacity stems from both the α-amino and para-amino functionalities. This enhanced hydrogen bonding potential can facilitate stronger and more specific interactions with biological targets, as evidenced by the sub-100 nM APN inhibition potency.

Hydrogen Bonding Molecular Recognition Drug Design

Recommended Research and Industrial Applications for 1-Amino-1-(4-aminophenyl)acetone Based on Quantitative Evidence


Selective Aminopeptidase N (APN) Chemical Probe Development

Given the compound's potent inhibition of APN (IC50 = 70 nM) and >1,400-fold selectivity over HDAC1/2, it is well-suited for use as a selective chemical probe in studies investigating APN's role in tumor angiogenesis, immune modulation, or metabolic disorders [1]. Procurement for APN-focused research programs is scientifically justified, whereas use in HDAC-related studies would be inappropriate due to negligible inhibitory activity.

Broad-Spectrum Anticancer Screening and Lead Optimization

The compound's demonstrated activity across seven distinct human tumor cell lines (including leukemia, colon, melanoma, ovarian, renal, and breast cancers) at a single 10 µM concentration supports its use as a starting point for broad-spectrum anticancer lead optimization [2]. Its balanced physicochemical profile (XLogP3-AA = 0.1; TPSA = 69.1 Ų) further enhances its suitability for medicinal chemistry campaigns aimed at improving potency and selectivity while maintaining favorable drug-like properties.

Synthesis of α-Amino Ketone Derivatives via Optimized High-Yield Procedure

The modified synthetic procedure yielding 80% total product provides a cost-effective route for generating material for structure-activity relationship (SAR) studies, library synthesis, or larger-scale biological assays [3]. This application is particularly valuable for groups requiring multi-gram quantities of the compound for extensive screening or derivative synthesis.

Anti-Infective Discovery Targeting Methicillin-Susceptible S. aureus

Class-level antimicrobial activity against S. aureus ATCC 25923 (0.27 µg/mL) suggests potential utility in anti-infective discovery programs focused on Gram-positive pathogens [4]. The compound could serve as a scaffold for developing novel antibacterial agents, especially given the distinct physicochemical and selectivity profile compared to existing antibiotic classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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